14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid
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Overview
Description
14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[106202,709,19016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid typically involves multiple steps. The initial step often includes the formation of the core pentacyclic structure through a series of cyclization reactions. Subsequent steps involve the introduction of functional groups such as the hydroxyethyl and disulfonic acid groups. Reaction conditions may vary, but they generally require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the ketone groups may produce secondary alcohols.
Scientific Research Applications
14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors critical to cellular function.
Properties
Molecular Formula |
C20H13NO10S2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid |
InChI |
InChI=1S/C20H13NO10S2/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30) |
InChI Key |
CPAHWCXCAXMVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)N(C2=O)CCO |
Origin of Product |
United States |
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